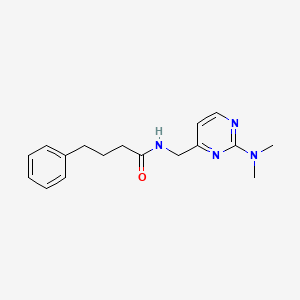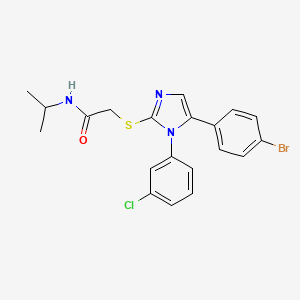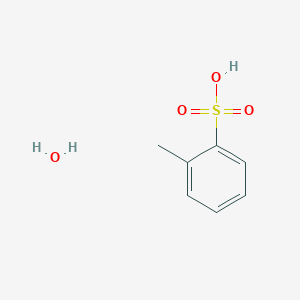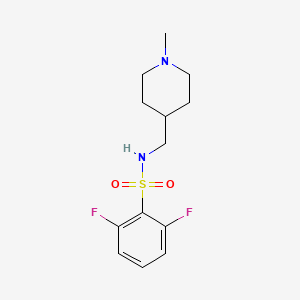
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a phenylbutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide typically involves the following steps:
-
Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Introduction of the Dimethylamino Group: : The dimethylamino group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine intermediate with dimethylamine in the presence of a suitable catalyst, such as palladium on carbon.
-
Attachment of the Phenylbutanamide Moiety: : The final step involves the coupling of the pyrimidine intermediate with 4-phenylbutanoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanoic acid.
Reduction: Formation of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanol.
Substitution: Formation of N-((2-(iodopyrimidin-4-yl)methyl)-4-phenylbutanamide.
科学研究应用
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
- N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanoic acid
- N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanol
- N-((2-(iodopyrimidin-4-yl)methyl)-4-phenylbutanamide
Uniqueness
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-phenylbutanamide is unique due to its specific combination of a pyrimidine ring with a dimethylamino group and a phenylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21(2)17-18-12-11-15(20-17)13-19-16(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAMSFGAOYENFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B2661421.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2661428.png)
![(NZ)-N-[2-(4-bromophenyl)-1-pyridin-3-ylethylidene]hydroxylamine](/img/structure/B2661429.png)
![3-isopentyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661430.png)
![N-[(FURAN-2-YL)METHYL]-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2661432.png)



![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)
![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2661442.png)
![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)
